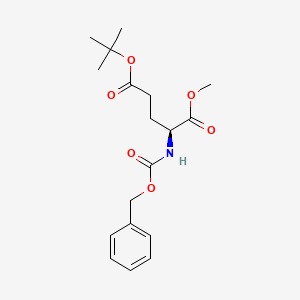

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate

Descripción general

Descripción

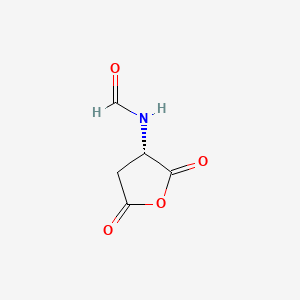

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Synthesis and Pharmacological Potential

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is utilized in the synthesis of pharmacologically significant compounds. In a study by Bijev et al. (2003), new substituted 1H-1-pyrrolylcarboxamides with potential pharmacological activity were synthesized using pyrrole compounds, including ones similar to this compound (Bijev, Prodanova, & Nankov, 2003).

2. Role in Synthesis of Sialidase Inhibitors

The compound is involved in the synthesis of pyrrolidine analogs of N-Acetylneuraminic Acid, which have shown potential as sialidase inhibitors. This was demonstrated in a study where derivatives of the compound inhibited Vibrio cholerae sialidase (Czollner, Kuszmann, & Vasella, 1990).

3. Antimicrobial Activity

A series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, structurally related to this compound, were synthesized and demonstrated interesting antibacterial activity against various strains, including M. tuberculosis H37Rv (Nural et al., 2018).

4. Catalytic Applications

In a study by Bender and Widenhoefer (2005), a catalytic reaction involving a derivative of 1-Benzyl 3-methyl pyrrolidine led to the formation of pyrrolidine derivatives, showcasing its role in catalytic processes (Bender & Widenhoefer, 2005).

5. Use in Polymerization

This compound derivatives find applications in polymerization processes. Pratap and Heller (1992) utilized 1-Methyl-2-pyrrolidinone, a related compound, as an efficient electron-pair donor in the polymerization of isobutylene, leading to the preparation of linear living α,ω-di(tert-chloro)polyisobutylenes (Pratap & Heller, 1992).

6. Enantioselective Catalysis

The compound is also significant in enantioselective catalysis, as demonstrated in the synthesis of diastereomeric derivatives of 3-Phosphanylpyrrolidine for use in asymmetric Grignard cross-coupling reactions (Nagel & Nedden, 1997).

Conclusionthis compound and its derivatives are significant in various scientific research areas, particularly in the synthesis of pharmacologically active compounds, catalytic processes, and polymerization. These applications underscore the compound

Scientific Research Applications of this compound

Synthesis of Pharmacologically Active Compounds

This compound is used in the synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological activity. These carboxamides are synthesized via acyl chlorides and characterized by techniques like TLC, NMR, and IR spectroscopy, indicating their significance in developing pharmacologically active compounds (Bijev, Prodanova, & Nankov, 2003).

Development of Sialidase Inhibitors

Research involving pyrrolidine derivatives of N-Acetylneuraminic Acid, related to this compound, demonstrates their use as potential sialidase inhibitors. These inhibitors show competitive inhibition of Vibrio cholerae sialidase, highlighting the compound's role in synthesizing bioactive molecules (Czollner, Kuszmann, & Vasella, 1990).

Antimicrobial Applications

A series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, structurally related to this compound, show promising antimicrobial activity. These compounds, synthesized via a cyclization reaction, exhibit antibacterial activity against different bacterial and fungal strains, including M. tuberculosis H37Rv (Nural et al., 2018).

Catalytic Applications

In a study, a reaction involving a derivative of 1-Benzyl 3-methyl pyrrolidine led to the formation of pyrrolidine derivatives, demonstrating its application in catalysis. This reaction displayed excellent functional group compatibility and low moisture sensitivity (Bender & Widenhoefer, 2005).

Polymerization Processes

This compound derivatives find use in polymerization. For instance, 1-Methyl-2-pyrrolidinone, a related compound, is employed as an efficient electron-pair donor in isobutylene polymerization, leading to the preparation of living α,ω-bis(t-chloro)polyisobutylenes (Pratap & Heller, 1992).

Enantioselective Catalysis

The compound plays a role in enantioselective catalysis, as seen in the preparation of diastereomeric derivatives of 3-(diphenylphosphanyl) pyrrolidine for use in asymmetric Grignard cross-coupling reactions. This highlights its importance in the synthesis of chiral compounds (Nagel & Nedden, 1997).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propiedades

IUPAC Name |

1-O-benzyl 3-O-methyl pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDIVDBVWXFEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463087 | |

| Record name | 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188847-00-9 | |

| Record name | 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Fluorophenyl)ethyl]piperazine](/img/structure/B1338925.png)

![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B1338932.png)

![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)

![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)